molecular formula C19H22N2S B14287758 5-(2,2-Dimethylpropylidene)-2,2-diphenyl-1,3,4-thiadiazolidine CAS No. 138061-89-9

5-(2,2-Dimethylpropylidene)-2,2-diphenyl-1,3,4-thiadiazolidine

Cat. No.: B14287758
CAS No.: 138061-89-9
M. Wt: 310.5 g/mol
InChI Key: IDUMIGCUDNOUHR-UHFFFAOYSA-N
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Description

5-(2,2-Dimethylpropylidene)-2,2-diphenyl-1,3,4-thiadiazolidine is a heterocyclic compound characterized by the presence of a thiadiazolidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2,2-Dimethylpropylidene)-2,2-diphenyl-1,3,4-thiadiazolidine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2,2-diphenyl-1,3,4-thiadiazolidine with 2,2-dimethylpropylidene under acidic or basic conditions to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

5-(2,2-Dimethylpropylidene)-2,2-diphenyl-1,3,4-thiadiazolidine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thiadiazolidine ring to its corresponding thiadiazoline or thiadiazolidine derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenyl rings or the thiadiazolidine ring.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄) are commonly used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are employed.

    Substitution: Various halogenating agents, alkylating agents, and nucleophiles are used under controlled conditions.

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, thiadiazolines, and substituted derivatives of the parent compound.

Scientific Research Applications

5-(2,2-Dimethylpropylidene)-2,2-diphenyl-1,3,4-thiadiazolidine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique structural features.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and catalysts.

Mechanism of Action

The mechanism of action of 5-(2,2-Dimethylpropylidene)-2,2-diphenyl-1,3,4-thiadiazolidine involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    2,2-Diphenyl-1,3,4-thiadiazolidine: A structurally related compound with similar chemical properties.

    5-(2,2-Dimethylpropylidene)-imidazolidine-2,4-dione: Another heterocyclic compound with comparable reactivity.

Uniqueness

5-(2,2-Dimethylpropylidene)-2,2-diphenyl-1,3,4-thiadiazolidine is unique due to its specific substitution pattern and the presence of the thiadiazolidine ring, which imparts distinct chemical and biological properties compared to other similar compounds.

Properties

CAS No.

138061-89-9

Molecular Formula

C19H22N2S

Molecular Weight

310.5 g/mol

IUPAC Name

5-(2,2-dimethylpropylidene)-2,2-diphenyl-1,3,4-thiadiazolidine

InChI

InChI=1S/C19H22N2S/c1-18(2,3)14-17-20-21-19(22-17,15-10-6-4-7-11-15)16-12-8-5-9-13-16/h4-14,20-21H,1-3H3

InChI Key

IDUMIGCUDNOUHR-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C=C1NNC(S1)(C2=CC=CC=C2)C3=CC=CC=C3

Origin of Product

United States

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